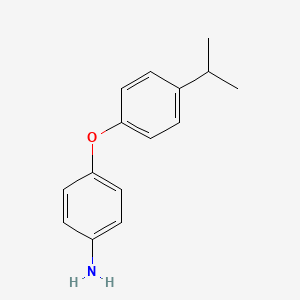

4-(4-Isopropylphenoxy)aniline

Description

4-(4-Isopropylphenoxy)aniline is an aromatic amine derivative characterized by an aniline group (NH₂) attached to a phenoxy ring substituted with an isopropyl group at the para position. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.3 g/mol. This compound is structurally defined by:

- Phenoxy linkage: Enhances rigidity and influences electronic properties.

- Aniline group: Provides a reactive primary amine for further functionalization .

Key applications include its role as an intermediate in pharmaceutical synthesis, particularly in compounds targeting kinase inhibition or receptor modulation .

Properties

IUPAC Name |

4-(4-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11(2)12-3-7-14(8-4-12)17-15-9-5-13(16)6-10-15/h3-11H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSFDLNXDUBTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427972 | |

| Record name | 4-(4-ISOPROPYLPHENOXY)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64969-83-1 | |

| Record name | 4-(4-ISOPROPYLPHENOXY)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenoxy)aniline typically involves the reaction of 4-isopropylphenol with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aniline derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(4-Isopropylphenoxy)aniline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to enhance the lipophilicity and bioavailability of drug candidates. Research has demonstrated its potential in developing anti-inflammatory and antimicrobial agents.

- Anti-inflammatory Properties : Studies indicate that this compound can modulate inflammatory pathways, showing promise in treating conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens, indicating its potential use in antibiotic development.

Material Science

In material science, this compound is utilized in the production of specialty chemicals and polymers. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

- Polymer Synthesis : The compound acts as a building block for synthesizing advanced polymers used in coatings, adhesives, and composites.

- Nanotechnology Applications : Research is ongoing into its use within nanocarrier systems for targeted drug delivery, leveraging its ability to modify surface properties of nanoparticles.

Drug Development Initiatives

- Anti-inflammatory Drug Development : A study evaluated the effects of this compound on macrophage cell lines, revealing its ability to reduce pro-inflammatory cytokine production significantly. This suggests potential for therapeutic applications in chronic inflammatory diseases.

- Antimicrobial Efficacy : In vitro tests against common bacterial strains demonstrated that this compound could inhibit growth effectively, positioning it as a candidate for new antibiotic formulations.

Agrochemical Development

The compound has also been explored in agrochemical applications due to its biological activity against pests and pathogens. Its incorporation into formulations has shown enhanced efficacy in pest control while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

*Estimated based on structural similarity to reported analogues.

Biological Activity

4-(4-Isopropylphenoxy)aniline, with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol, is a compound of significant interest in biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-isopropylphenol and 4-chloroaniline, often facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . This compound serves as an intermediate in various organic syntheses and has applications in medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to bind to various enzymes and receptors, modulating their activity. The presence of the isopropyl group enhances lipophilicity, which may improve membrane permeability and interaction with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For example, it has been noted to affect the expression of genes related to apoptosis and cell cycle regulation .

Case Study: Anticancer Effects

A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Modulation of oxidative stress |

| HeLa (Cervical) | 10.0 | Inhibition of cell cycle progression |

Toxicological Profile

The safety profile of this compound has not been extensively characterized. However, preliminary assessments indicate that it may pose risks if ingested or inhaled, similar to other anilines . Further toxicological studies are necessary to establish safe usage parameters.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Isopropylphenoxy)aniline, and what are the critical reaction parameters?

The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) between 4-isopropylphenol and a nitrobenzene derivative, followed by reduction of the nitro group. Key parameters include:

- Catalyst selection : Use of potassium carbonate or cesium carbonate to deprotonate the phenol for effective substitution .

- Temperature control : Reactions often proceed at 80–120°C in polar aprotic solvents like dimethylformamide (DMF) to enhance nucleophilicity .

- Reduction conditions : Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl) for converting the nitro intermediate to the aniline group .

Methodological tip : Monitor reaction progress via thin-layer chromatography (TLC) to optimize yield and minimize byproducts.

Q. How can researchers characterize the structure and purity of this compound?

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Analyze H and C NMR spectra to verify the isopropylphenoxy substitution pattern and amine proton resonance (δ 3.5–5.0 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight using high-resolution MS (e.g., ESI-TOF) to distinguish from impurities .

- HPLC purity analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for research-grade material) .

Note : Differential scanning calorimetry (DSC) can further confirm thermal stability and crystallinity .

Advanced Research Questions

Q. How does the isopropylphenoxy substituent influence the electronic properties and reactivity of this compound?

The isopropylphenoxy group is a bulky electron-donating substituent that impacts:

- Electronic effects : The oxygen atom donates electron density via resonance, activating the aromatic ring toward electrophilic substitution. This can be quantified using Hammett σ constants .

- Steric hindrance : The isopropyl group may limit access to the amine group in binding studies, as seen in analogous fluorinated anilines .

Experimental validation : Conduct computational studies (DFT) to map electron density distribution and compare with electrochemical data (cyclic voltammetry) .

Q. What methodologies are effective for studying the environmental degradation pathways of this compound?

Degradation studies require controlled conditions and advanced analytics:

- Photolysis : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and monitor degradation products via LC-MS/MS .

- Biodegradation assays : Use soil or microbial consortia to assess breakdown under aerobic/anaerobic conditions. Track intermediates using C-labeled analogs .

Key challenge : The compound’s stability (boiling point ~390°C, density ~1.087 g/cm³) may slow degradation, necessitating long-term studies .

Q. How can researchers resolve contradictions in reported substituent effects on biological activity across studies?

Contradictions often arise from differences in experimental design (e.g., cell lines, assay conditions). To address this:

- Comparative SAR studies : Synthesize analogs (e.g., replacing isopropyl with trifluoromethyl) and test activity under standardized conditions .

- Meta-analysis : Pool data from multiple studies using multivariate regression to isolate substituent-specific effects .

Example : Fluorine substituents in related anilines enhance metabolic stability but may reduce binding affinity compared to isopropyl groups .

Q. What advanced analytical techniques are recommended for studying the compound’s interactions with biological targets?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to identify binding motifs .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

Methodological Challenges and Solutions

Q. How to address solubility limitations of this compound in aqueous assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.